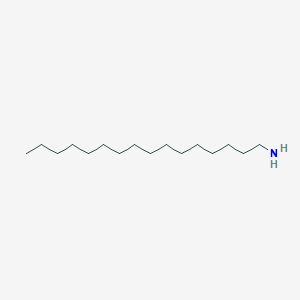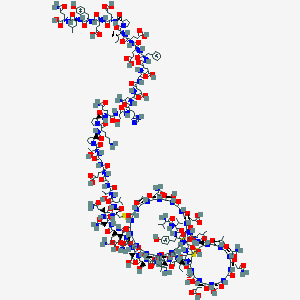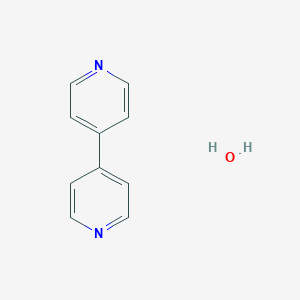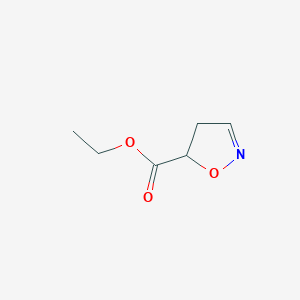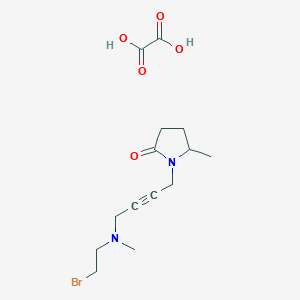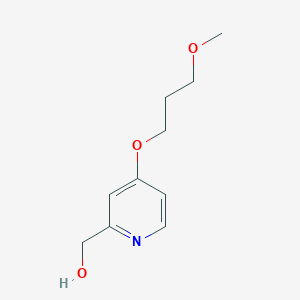
2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine
Overview
Description
SC-66110, also known as eplerenone, is a selective aldosterone receptor antagonist. It is primarily used in the treatment of cardiovascular diseases such as hypertension and heart failure. Eplerenone works by blocking the action of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys, leading to increased blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eplerenone is synthesized through a multi-step process starting from pregnenoloneThe reaction conditions typically involve the use of organic solvents such as dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of eplerenone involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Eplerenone undergoes several types of chemical reactions, including:
Oxidation: Eplerenone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the epoxy group or the lactone ring.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of eplerenone. These metabolites are often inactive and are excreted from the body .
Scientific Research Applications
Eplerenone has several scientific research applications, including:
Chemistry: Used as a model compound to study selective aldosterone receptor antagonism.
Biology: Investigated for its effects on cellular processes related to aldosterone signaling.
Medicine: Used in clinical trials to evaluate its efficacy in treating cardiovascular diseases.
Industry: Employed in the development of new pharmaceuticals targeting aldosterone receptors.
Mechanism of Action
Eplerenone exerts its effects by selectively binding to the mineralocorticoid receptor, thereby blocking the action of aldosterone. This prevents the reabsorption of sodium and water in the kidneys, leading to a decrease in blood pressure. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another aldosterone receptor antagonist, but less selective than eplerenone.
Canrenone: A metabolite of spironolactone with similar activity.
Finerenone: A newer aldosterone receptor antagonist with improved selectivity.
Uniqueness of Eplerenone
Eplerenone is unique in its high selectivity for the mineralocorticoid receptor, which reduces the risk of side effects associated with non-selective aldosterone receptor antagonists like spironolactone. This makes eplerenone a preferred choice for patients who require long-term treatment for cardiovascular diseases .
Properties
IUPAC Name |
[4-(3-methoxypropoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-5-2-6-14-10-3-4-11-9(7-10)8-12/h3-4,7,12H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZNYOZVYKOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569437 | |
| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117992-97-9 | |
| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

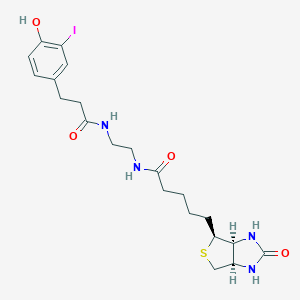
![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)
![Benzo[b]perylene](/img/structure/B48583.png)
